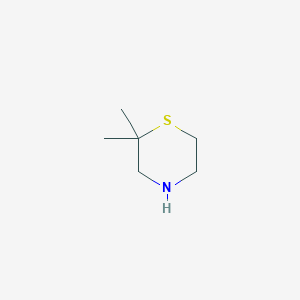

2,2-Dimethylthiomorpholine

Description

Contextualization of Thiomorpholine (B91149) Heterocycles within Organic Chemistry

Thiomorpholine, a six-membered saturated heterocyclic compound containing both a sulfur and a nitrogen atom, represents an important structural motif in organic chemistry. wikipedia.orgthermofisher.com As a thio-analog of morpholine (B109124), where the oxygen atom is replaced by sulfur, thiomorpholine and its derivatives exhibit a unique combination of chemical properties. jchemrev.comjchemrev.com These non-aromatic heterocycles are integral components in the design and synthesis of a wide array of functional molecules. jchemrev.comjchemrev.com The presence of both a secondary amine and a thioether group within the same ring system allows for diverse chemical manipulations and functionalizations, making them versatile building blocks in synthetic chemistry. jchemrev.com

Significance of Substituent Effects on Thiomorpholine Ring Systems

In the case of 2,2-dimethylthiomorpholine, the two methyl groups at the C2 position, adjacent to the sulfur atom, introduce specific steric and electronic effects. These gem-dimethyl groups can influence the conformational preference of the thiomorpholine ring and may sterically hinder reactions at adjacent positions. This substitution pattern is a key determinant of the molecule's unique chemical behavior and its utility in various research applications.

Research Trajectories and Academic Importance of this compound

This compound has garnered attention in chemical research as a valuable intermediate for the synthesis of more complex molecules. Its unique structure makes it a target for studies investigating the biological activities of substituted thiomorpholines. Research has explored its potential as a biochemical probe and for its possible therapeutic properties. In industrial chemistry, it is utilized in the production of specialty chemicals.

One notable derivative, 4-({4-[(4-aminobut-2-yn-1-yl)oxy]benzene}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide, highlights the role of the this compound scaffold in the development of complex molecules with potential pharmaceutical applications. naturalproducts.net The synthesis of such derivatives underscores the academic interest in using this compound as a starting material for creating novel chemical entities.

Overview of Advanced Methodologies in Heterocyclic Chemistry for Substituted Thiomorpholines

The synthesis of substituted thiomorpholines, including this compound, has benefited from advancements in heterocyclic chemistry. Modern synthetic methods offer efficient and scalable routes to these compounds.

One notable approach is the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, which can be performed under continuous flow conditions. organic-chemistry.org This method utilizes an inexpensive organic photocatalyst and a Lewis acid additive to produce a variety of substituted thiomorpholines. organic-chemistry.org Another strategy involves the use of boron trifluoride etherate to mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, yielding thiomorpholine structures. organic-chemistry.org

Multicomponent reactions also provide an efficient pathway. For example, a one-pot reaction of nitromethane, isothiocyanates, and three-membered heterocyclic rings like oxiranes and aziridines can be used to synthesize 1,4-oxathiane (B103149) and 1,4-thiomorpholine derivatives. thieme-connect.com Furthermore, the Stannyl Amine Protocol (SnAP) reagents have been developed for the transformation of aldehydes and ketones into various N-unprotected heterocycles, including C-substituted thiomorpholines. ethz.ch These advanced methods represent a significant step forward in the accessible synthesis of complex heterocyclic structures. thieme-connect.comethz.ch

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C6H13NS |

| Molecular Weight | 131.24 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 19425061 |

| MDL Number | MFCD19221737 |

Source: americanelements.com

Table 2: Synthetic Approaches for Substituted Thiomorpholines

| Method | Description | Key Reagents/Conditions | Reference |

| Photocatalytic Coupling | Coupling of SLAP reagents and aldehydes under continuous flow. | Organic photocatalyst (TPP), Lewis acid additive | organic-chemistry.org |

| Intramolecular Hydrothioalkoxylation | Cyclization of nitrogen-tethered alkenes. | Boron trifluoride etherate | organic-chemistry.org |

| Multicomponent Reaction | One-pot synthesis from simple starting materials. | Nitromethane, isothiocyanates, oxiranes/aziridines, K2CO3, DMF | thieme-connect.com |

| SnAP Reagent Chemistry | Transformation of aldehydes/ketones to N-unprotected heterocycles. | SnAP reagents, catalytic copper | ethz.ch |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGFMGKHXKOFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598710 | |

| Record name | 2,2-Dimethylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-89-6 | |

| Record name | 2,2-Dimethylthiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylthiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylthiomorpholine and Its Analogues

Established Synthetic Routes to the Thiomorpholine (B91149) Ring System

The synthesis of the parent thiomorpholine ring, a saturated 1,4-thiazine, can be achieved through various cyclization strategies. These methods typically involve the formation of carbon-sulfur and carbon-nitrogen bonds to construct the six-membered heterocycle.

Cyclization Reactions Utilizing Sulfur and Nitrogen Precursors

Classical approaches to the thiomorpholine ring often rely on the cyclization of bifunctional linear precursors containing both a nucleophilic nitrogen atom and a sulfur-containing group. One common method involves the reaction of diethanolamine (B148213) with a sulfurizing agent like sodium sulfide (B99878). In this process, the hydroxyl groups of diethanolamine are typically converted into leaving groups, which are then displaced by the sulfide nucleophile to form the heterocyclic ring.

Another widely used strategy begins with precursors such as cysteamine (B1669678) (2-aminoethanethiol) or its derivatives. The cyclization is then completed by reaction with a two-carbon electrophile, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909), which bridges the sulfur and nitrogen atoms to close the ring.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis offers modern and efficient routes to various nitrogen-containing heterocycles. While broadly applied, specific examples for thiomorpholine synthesis are part of a larger body of work on heterocycle formation. For instance, palladium-catalyzed three-component reactions involving 1,3-dienes, amines, and other reagents can yield substituted thiomorpholines, among other cyclic amines. nih.govhawaii.edu In these complex transformations, the palladium catalyst orchestrates the assembly of the components with high regioselectivity. nih.gov Similarly, methods have been developed for the palladium-catalyzed allylic alkylation of thiomorpholin-3-one (B1266464), providing a route to α-disubstituted derivatives. nih.gov Other palladium-catalyzed reactions have utilized thiomorpholine as a nucleophile in coupling reactions to form N-aryl or N-cyclohexyl thiomorpholines. rsc.orgtandfonline.com

Photocatalytic Methods for Substituted Thiomorpholines

Photoredox catalysis has emerged as a powerful tool for the synthesis of saturated heterocycles under mild conditions. The Bode research group has developed the Silicon Amine Protocol (SLAP), which utilizes photocatalytic coupling of SLAP reagents with aldehydes to produce a range of N-heterocycles, including substituted thiomorpholines. organic-chemistry.orgnih.govorganic-chemistry.org This method can be performed under continuous flow conditions, making it scalable. organic-chemistry.orgnih.govorganic-chemistry.org The process often involves an iridium-based photocatalyst, although inexpensive organic photocatalysts like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP) can also be used in combination with a Lewis acid additive. nih.govorganic-chemistry.orgsigmaaldrich.com The inclusion of Lewis acids like bismuth(III) triflate and copper(II) triflate can enable a distinct Ir(III)*/Ir(IV) catalytic cycle, expanding the scope of the transformation to include thiomorpholines and thiazepanes. sigmaaldrich.comscientificlabs.co.uk

Table 1: Overview of Photocatalytic Methods for Thiomorpholine Synthesis

| Method | Key Reagents | Catalyst System | Features | Citations |

|---|---|---|---|---|

| SLAP Reagent Coupling | SLAP Reagents, Aldehydes | Ir[(ppy)₂dtbbpy]PF₆, Bi(OTf)₃, Cu(OTf)₂ | Tin-free alternative to SnAP reagents, suitable for scale-up. | sigmaaldrich.comscientificlabs.co.uk |

| Continuous Flow SLAP | SLAP Reagents, Aldehydes | 2,4,6-Triphenylpyrylium Tetrafluoroborate (TPP), Lewis Acid | Scalable, uses inexpensive organic photocatalyst. | organic-chemistry.orgnih.govorganic-chemistry.orgsigmaaldrich.com |

Intramolecular Hydrothioalkoxylation Reactions

A metal-free approach for the synthesis of the thiomorpholine ring involves the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes. nih.govorganic-chemistry.org Research by Anil K. Saikia and colleagues has demonstrated that boron trifluoride etherate (BF₃·OEt₂) can effectively mediate this cyclization. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netresearchgate.net This reaction provides a straightforward route to tetrahydro-2H-1,4-thiazines (thiomorpholines) in good yields from readily accessible starting materials. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net The process is highly regioselective and represents a valuable strategy for constructing the core heterocyclic system. researchgate.net

Strategies for Regioselective Geminal Dimethyl Substitution at the 2-Position

The introduction of a gem-dimethyl group at the 2-position of the thiomorpholine ring is a key structural feature of several biologically relevant molecules. This substitution pattern significantly influences the conformation and properties of the heterocycle.

Direct Alkylation Methodologies

Direct C-H alkylation of a pre-formed saturated heterocycle at a specific position is a significant synthetic challenge. Reports of direct, regioselective C-2 dialkylation of an unsubstituted thiomorpholine to install a gem-dimethyl group are not prevalent in the literature. thieme-connect.com Such transformations often lack selectivity and require harsh conditions or complex directing groups.

Instead, the most common and effective strategy for synthesizing 2,2-dimethylthiomorpholine and its derivatives involves starting with a precursor that already contains the requisite gem-dimethyl moiety. The amino acid D-penicillamine, which is (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, is an ideal and widely used starting material. nih.govwikipedia.org The synthesis involves cyclization of D-penicillamine or its esters with a two-carbon linking agent, such as 1,2-dibromoethane or 1,2-dichloroethane. This reaction directly constructs the this compound ring system with the gem-dimethyl group and the carboxylic acid handle (at position 3) originating from the penicillamine (B1679230) backbone, ready for further functionalization.

Ring-Closing Strategies Incorporating Geminal Dimethyl Moieties

The construction of the this compound ring system fundamentally relies on cyclization reactions that form the heterocyclic structure. A key challenge in these syntheses is the efficient incorporation of the geminal dimethyl group at the C2 position. Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various cyclic structures. nih.govdrughunter.comrsc.org While direct examples for this compound are not prevalent in the provided results, the principles of RCM are broadly applicable to the synthesis of heterocycles. nih.govdrughunter.comrsc.org For instance, a diene precursor containing the necessary nitrogen, sulfur, and geminal dimethyl functionalities could undergo cyclization using a ruthenium or molybdenum catalyst, such as Schrock's molybdenum carbene, to form the thiomorpholine ring. nih.gov

Another approach involves the intramolecular cyclization of a linear precursor bearing the geminal dimethyl group and terminal reactive functionalities. For example, a substrate with a thiol at one end and a leaving group (like a halide or tosylate) beta to the amine could undergo intramolecular nucleophilic substitution to form the thiomorpholine ring. The geminal dimethyl group would be pre-installed on the carbon backbone of this linear precursor.

Iron-catalyzed ring-closing metathesis of aliphatic ethers has been reported for the synthesis of substituted tetrahydropyrans, tetrahydrofurans, and morpholines, suggesting that similar strategies could be adapted for sulfur-containing heterocycles like thiomorpholine. ethz.ch

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

Creating chiral derivatives of this compound, where stereocenters are controlled, requires sophisticated synthetic methods. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for applications in pharmaceuticals and materials science. libretexts.org

One strategy involves the use of chiral catalysts to direct the formation of a specific stereoisomer. libretexts.org For example, a palladium-catalyzed reaction has been used for the regio- and stereoselective synthesis of certain heterocyclic derivatives. beilstein-journals.org This type of catalysis could potentially be applied to cyclization reactions that form the thiomorpholine ring, where a chiral ligand on the metal catalyst would influence the stereochemical outcome.

Another approach is to use a chiral auxiliary, a chemical compound that is temporarily incorporated into the synthetic route to direct the stereoselective formation of a new stereocenter. The Ellman auxiliary (tert-butylsulfinimine) is a well-known example used in the asymmetric synthesis of chiral amines. harvard.edu This method involves the addition of a Grignard reagent to a tert-butanesulfinyl aldimine, followed by removal of the auxiliary to yield an enantioenriched primary amine. harvard.edu A similar strategy could be envisioned where a chiral sulfinamide is used to introduce chirality into a precursor that is then cyclized to form a chiral this compound derivative.

Furthermore, biocatalysis offers a green and highly selective method for producing chiral compounds. Engineered enzymes, such as C–N lyases, have been used for the enantioselective synthesis of chiral synthons for artificial dipeptide sweeteners. researchgate.net A similar biocatalytic approach could potentially be developed to asymmetrically synthesize precursors to chiral this compound derivatives.

The table below summarizes some stereoselective synthesis methods that could be conceptually applied to the synthesis of chiral this compound derivatives.

| Method | Catalyst/Reagent | Key Feature | Potential Application |

| Asymmetric Epoxidation | Diethyl tartrate (DET) / Ti(O-iPr)₄ | Creates chiral epoxides from allylic alcohols. libretexts.org | Synthesis of chiral precursors with defined stereocenters prior to ring formation. |

| Palladium-Catalyzed Cyclization | PdCl₂ with chiral ligands | Regio- and stereoselective formation of heterocycles. beilstein-journals.org | Direct asymmetric cyclization to form the thiomorpholine ring. |

| Chiral Auxiliary (Ellman) | tert-Butylsulfinamide | Asymmetric addition to imines to create chiral amines. harvard.edu | Introduction of chirality in a linear precursor before cyclization. |

| Biocatalysis | Engineered Enzymes (e.g., C-N Lyase) | High enantioselectivity in amine synthesis. researchgate.net | Asymmetric synthesis of chiral amine-containing precursors. |

Flow Chemistry and Scalable Synthesis Approaches for this compound

For the large-scale production of this compound, flow chemistry and other scalable synthesis methods are highly advantageous. wuxiapptec.comuottawa.ca Flow chemistry involves the continuous pumping of reagents through a reactor, offering better control over reaction parameters, improved safety, and often higher yields compared to traditional batch processes. wuxiapptec.comuottawa.ca This methodology has been successfully applied to the synthesis of complex molecules and pharmaceutical intermediates. syrris.comrsc.org

The synthesis of this compound could be adapted to a flow process. For example, a ring-closing reaction could be performed in a packed-bed reactor containing a solid-supported catalyst. This would simplify catalyst removal and product purification, key aspects for scalability. uottawa.ca Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volume at any given time minimizes risks. uottawa.ca

Scalable synthesis is not limited to flow chemistry. Developing robust, high-yielding batch processes is also crucial. This often involves optimizing reaction conditions, using readily available and inexpensive starting materials, and minimizing the number of synthetic steps. For instance, a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce waste. rsc.org The development of scalable syntheses for various chemical entities, from electrocatalysts to pharmaceutical modulators, highlights the importance of this field. nih.govnih.govrsc.org

The table below outlines different reactor types that could be utilized in the flow synthesis of this compound. dmaiti.com

| Reactor Type | Material | Temperature Range | Pressure Range | Application |

| PFA Tube Reactor | PFA | Up to 150 °C | Up to 15 bar | General purpose, good chemical resistance. |

| SS316 Tube Reactor | Stainless Steel | Up to 250 °C | Up to 50 bar | Higher temperature and pressure applications. |

| Hastelloy Tube Reactor | Hastelloy | Up to 250 °C | Up to 50 bar | Excellent corrosion resistance for harsh reagents. |

| Column Reactor | Glass/Metal | Up to 80 °C | Up to 10 bar | Use with heterogeneous (solid-supported) catalysts. |

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound allows for the modulation of the compound's physical, chemical, and biological properties. These derivatives are typically prepared by reacting the parent this compound with a suitable electrophile or through a multi-component reaction.

A common method for N-substitution is the reaction of the secondary amine of the thiomorpholine ring with an alkyl halide, acyl chloride, or sulfonyl chloride in the presence of a base. This leads to the formation of N-alkyl, N-acyl, and N-sulfonyl derivatives, respectively. The synthesis of various N-substituted heterocycles, such as pyrroles and isoindoline-1,3-diones, has been extensively documented. beilstein-journals.orgmdpi.comuobaghdad.edu.iq

For example, N-substituted pyrroles can be synthesized via the Clauson-Kaas reaction, which involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran. beilstein-journals.org This highlights a general strategy where a primary amine is used as a nucleophile to form a new nitrogen-carbon bond. Similarly, this compound can act as a nucleophile to react with various electrophiles.

One-pot synthetic methods can also be employed to generate N-substituted derivatives efficiently. rsc.org For instance, a one-pot synthesis of N-substituted amidoximes has been developed, which could inspire similar strategies for thiomorpholine derivatives. rsc.org

The table below provides examples of reagents that can be used to synthesize N-substituted this compound derivatives.

| Reagent Class | Example Reagent | Resulting Derivative |

| Alkyl Halide | Benzyl chloride | N-benzyl-2,2-dimethylthiomorpholine |

| Acyl Chloride | Acetyl chloride | N-acetyl-2,2-dimethylthiomorpholine |

| Sulfonyl Chloride | Toluenesulfonyl chloride | N-tosyl-2,2-dimethylthiomorpholine |

| Isocyanate | Phenyl isocyanate | N-(phenylcarbamoyl)-2,2-dimethylthiomorpholine |

Chemical Reactivity and Transformation Pathways of 2,2 Dimethylthiomorpholine

Reactivity at the Nitrogen Center of the Thiomorpholine (B91149) Ring

The nitrogen atom in the 2,2-dimethylthiomorpholine ring behaves as a typical secondary amine, exhibiting nucleophilic properties. This allows for a variety of reactions that form new bonds at the nitrogen center, including acyl substitutions, alkylations, and the formation of amides and carbamates.

Nucleophilic Acyl Substitution Reactions (e.g., Carbonyl Chloride Formation)

The nucleophilic nitrogen of this compound can react with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or diphosgene, to form this compound-4-carbonyl chloride. thieme-connect.commdpi.comjchemrev.comgoogle.com This reaction is a type of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the phosgene molecule, leading to the displacement of a chloride ion. jchemrev.com The resulting carbonyl chloride is a reactive intermediate that can be used for further derivatization, such as the synthesis of ureas and carbamates. jchemrev.com The reaction is typically carried out in an inert organic solvent. google.com The high toxicity of phosgene necessitates careful handling and often the use of less hazardous surrogates. googleapis.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can be readily alkylated or acylated. acs.orgresearchgate.net N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agents, often in the presence of a base to neutralize the resulting acid. google.com This process can be used to introduce a wide variety of alkyl groups onto the nitrogen atom. For instance, N-alkylation of amines can be achieved using alcohols in the presence of a base and catalyst, representing a greener alternative to alkyl halides. chim.it

N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative. acs.orgunistra.fr These reactions are fundamental in organic synthesis for the formation of amides. Catalyst-free N-acylation reactions have been developed, offering an environmentally friendly approach. acs.org For example, morpholine (B109124) can be acylated with ethyl acetate (B1210297) under elevated temperatures in the presence of an ionic liquid catalyst. epo.org

| Reaction | Substrate | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |

| N-Alkylation | Aniline | Benzyl alcohol, KOtBu | Toluene | 140 °C | N-Benzylaniline | High | chim.it |

| N-Alkylation | Diethylene glycol, Monomethylamine | Copper and magnesium silicate (B1173343) catalyst, H₂ | - | 240 °C | N-Methylmorpholine | 77% | researchgate.net |

| N-Acylation | Aniline | Acetic anhydride | - | Room Temp, 8 min | Acetanilide | 91% | acs.org |

| N-Acylation | Morpholine | Ethyl acetate, Ionic liquid catalyst | - | 140-160 °C, 6-10 h | N-Acetylmorpholine | High | epo.org |

Formation of Thiomorpholine-Derived Amides and Carbamates

Building upon N-acylation, this compound can be converted into a wide array of amides and carbamates, which are significant motifs in medicinal chemistry and materials science. nih.govnih.govvulcanchem.comnih.gov The formation of amides can be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent, or with an acyl chloride. acs.org

Carbamates are typically synthesized from the reaction of the amine with a chloroformate or by the reaction of the corresponding carbonyl chloride with an alcohol. nih.govnih.gov For instance, the reaction of methoxycarbonylsulfenyl isocyanate with alcohols or amines provides a direct route to carbamates and ureas, respectively. nih.gov Base-catalyzed rearrangements, such as the Lossen rearrangement of hydroxamic acids, also offer a pathway to carbamates. organic-chemistry.org

| Reaction | Starting Material | Reagent(s) | Solvent | Conditions | Product Type | Ref |

| Amide Synthesis | Carboxylic acid, Amine | Ethylcarbodiimide, HOBt | DMF | Room Temp, 30-60 min | Amide | acs.org |

| Amide Synthesis | Amine, Acyl chloride | Base (e.g., DIEA) | DCM | Room Temp, 8-16 h | Amide | acs.org |

| Carbamate Synthesis | Alcohol, Sodium cyanate | Silica sulfuric acid | Solvent-free | Room Temp | Primary Carbamate | nih.gov |

| Carbamate Synthesis | Hydroxamic acid, Alcohol | Base | - | - | Carbamate | organic-chemistry.org |

Reactivity at the Sulfur Atom of the Thiomorpholine Ring

The sulfur atom in the this compound ring, being a thioether, is susceptible to oxidation and can also participate in other transformations, thus expanding the synthetic utility of this heterocyclic system.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom of this compound and its derivatives can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. google.commdpi.com The oxidation of sulfides is a common transformation in organic synthesis, and a variety of oxidizing agents can be employed. researchgate.netnih.gov The choice of oxidant and reaction conditions allows for control over the oxidation state of the sulfur.

Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄), are often used for the selective oxidation of sulfides to sulfoxides. google.com For the further oxidation of the sulfoxide to the sulfone, or for the direct oxidation of the sulfide (B99878) to the sulfone, stronger oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or potassium permanganate (B83412) are typically required. google.commdpi.com For example, thiomorpholine can be oxidized to thiomorpholine 1,1-dioxide using potassium permanganate in aqueous conditions. mdpi.com The resulting sulfones are stable compounds with applications in medicinal chemistry. google.com The oxidation of the sulfur atom can also be achieved using hydrogen peroxide, often in the presence of a catalyst. nih.gov

| Reaction | Substrate | Reagent(s) | Solvent | Conditions | Product | Ref |

| Sulfoxide Formation | 4-(4-R²-2-nitro-phenyl)thiomorpholine | Sodium periodate (NaIO₄) | Methanol/Water | 0 °C | 4-(4-R²-2-nitro-phenyl)thiomorpholine 1-oxide | google.com |

| Sulfone Formation | 4-(4-R²-2-nitro-phenyl)thiomorpholine | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to Room Temp | 4-(4-R²-2-nitro-phenyl)thiomorpholine 1,1-dioxide | google.com |

| Sulfone Formation | Thiomorpholine | Potassium permanganate (KMnO₄) | Water | - | Thiomorpholine 1,1-dioxide | mdpi.com |

| Sulfone Formation | Thioanisole | α-Ag₂WO₄, H₂O₂ | Acetonitrile (CH₃CN) | 50 °C, 1 h | Methyl phenyl sulfone |

Sulfur-Mediated Transformations

Beyond oxidation, the sulfur atom in the thiomorpholine ring can mediate a variety of chemical transformations. One important class of reactions involves the formation of sulfur ylides. Sulfonium (B1226848) ylides are generated from the corresponding sulfonium salt by deprotonation with a base. These ylides are versatile intermediates in organic synthesis, capable of participating in reactions such as asymmetric epoxidation and aziridination of aldehydes and imines, respectively. Thiomorpholine-based chiral sulfides have been developed as catalysts for such stereoselective transformations.

Another example of sulfur-mediated reactivity is electrophilic cyclization. researchgate.net In these reactions, a sulfur-containing group can act as an internal nucleophile or can be activated to initiate cyclization. For instance, triflic anhydride-activated sulfoxides can induce the electrophilic cyclization of aryl-tethered internal alkynes. researchgate.net While not a direct reaction of the thiomorpholine ring itself, this illustrates the potential for the sulfur atom to play a key role in complex bond-forming cascades. The reaction of vinylsulfonium salts with dinucleophiles, such as 2-aminoethanol or 2-aminothiophenol, can lead to the formation of morpholines and thiomorpholines, respectively, through a process involving the in-situ generation of a sulfur ylide followed by intramolecular cyclization. nih.gov

Reactivity of the Geminal Dimethyl Groups and Adjacent Carbons

The presence of the gem-dimethyl group at the C2 position significantly influences the reactivity of the thiomorpholine ring. This substitution pattern is known to exert steric and electronic effects, such as the Thorpe-Ingold effect, which can alter bond angles and favor certain conformations, thereby influencing the rates of intramolecular reactions. lucp.netchem-station.comwikidoc.orgnih.gov

Functionalization of the carbon atoms (C3, C5, and C6) of the this compound ring is a key strategy for creating diverse derivatives. While specific studies on the peripheral functionalization of the parent this compound are not extensively documented, reactivity can be inferred from related thiomorpholine systems and general principles of heterocyclic chemistry.

The carbon atoms adjacent to the nitrogen (C3 and C5) and sulfur (C6) are activated towards certain reactions. For instance, the nitrogen atom can be acylated or sulfonylated, and these modifications can influence subsequent reactions on the ring. A notable example is the synthesis of 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine from this compound and chloromethanesulfonyl chloride. This derivative possesses a reactive chlorosulfonyl group attached to the nitrogen, which can undergo further substitution reactions.

The carbons alpha to the heteroatoms (C3, C5, and C6) can be susceptible to deprotonation under strong basic conditions, followed by reaction with electrophiles, although this is often challenging in saturated heterocycles without activating groups. The synthesis of derivatives like (S)-2,2-Dimethylthiomorpholine-3-carboxylic acid suggests that functionalization at the C3 position is synthetically accessible, likely through multi-step sequences starting from appropriate precursors. chemenu.comgoogle.com

Table 1: Potential Functionalization Reactions at Peripheral Positions This table is based on general principles of heterocyclic reactivity and documented reactions of related compounds, as specific data for this compound is limited.

| Position | Reaction Type | Reagents & Conditions | Expected Product |

| N4 | Acylation / Sulfonylation | Acyl chlorides, Sulfonyl chlorides / Base (e.g., Triethylamine) | N-acyl or N-sulfonyl derivatives |

| C3/C5 | α-Lithiation / Electrophilic Quench | Strong base (e.g., n-BuLi, s-BuLi), then Electrophile (e.g., R-X, CO2) | C-substituted derivatives |

| S1 | Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Sulfoxide, Sulfone |

Direct functionalization of the unactivated methyl groups of the gem-dimethyl moiety at C2 is chemically challenging due to the strength of the C-H bonds. Typically, modifications involving this position would be incorporated during the synthesis of the ring itself, starting from precursors already bearing the desired functionality.

However, once the thiomorpholine ring is functionalized, particularly at the adjacent C3 position, subsequent transformations can be considered side-chain modifications. For example, derivatives like N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide, synthesized for medicinal chemistry purposes, feature a complex side-chain at the C3 position. The functional groups within this side chain, such as the hydroxyl and alkyne groups, could undergo further chemical reactions like oxidation or addition reactions, independent of the thiomorpholine core.

Functionalization of Peripheral Positions

Ring-Opening and Ring-Expansion Reactions of the Thiomorpholine Scaffold

Ring-opening reactions of the thiomorpholine ring are not common under standard conditions due to the stability of the six-membered ring. Such reactions would typically require harsh conditions or the presence of specific activating groups. For instance, cleavage of the C-S or C-N bonds could potentially be achieved reductively using reagents like Raney Nickel, which would desulfurize and open the ring. In microbial degradation, the opening of the thiomorpholine ring has been observed to proceed via cleavage of the C-N bond, often initiated by enzymatic oxidation at the sulfur atom. researchgate.net

Ring-expansion reactions, which would transform the six-membered thiomorpholine into a larger seven- or eight-membered ring, are also not widely reported for this specific scaffold. In heterocyclic chemistry, such transformations often proceed through rearrangement of reactive intermediates, such as those formed from the ring-opening of a fused bicyclic system (e.g., an aziridine (B145994) fused to the thiomorpholine ring). jchemrev.com The synthesis of thiomorpholines from the ring expansion of smaller rings, like keto-aziridines, has been documented, suggesting the reverse process is thermodynamically less favorable.

Advanced Spectroscopic Characterization for Structural Elucidation of 2,2 Dimethylthiomorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Without experimental or predicted spectra, a definitive assignment of proton chemical shifts and coupling constants for 2,2-dimethylthiomorpholine cannot be provided. Hypothetically, a ¹H NMR spectrum would show distinct signals for the methyl protons at the C2 position and the methylene (B1212753) protons at the C3, C5, and C6 positions of the thiomorpholine (B91149) ring, along with a signal for the amine proton (N-H). The chemical environment of these protons, influenced by the adjacent sulfur and nitrogen atoms, would dictate their specific chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, a lack of available data precludes the reporting of ¹³C NMR chemical shifts. A theoretical spectrum would be expected to show four distinct signals corresponding to the non-equivalent carbons: the quaternary carbon at C2, the two methyl carbons attached to C2, and the methylene carbons at C3, C5, and C6 (which may or may not be equivalent depending on the ring conformation and solvent effects). ceitec.czlibretexts.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments are instrumental in assembling molecular structures by showing correlations between nuclei. sigmaaldrich.com001chemical.com

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the carbon skeleton. sigmaaldrich.com

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, helping to define the stereochemistry and conformation of the molecule.

However, without the foundational 1D NMR data, an analysis based on these 2D techniques for this compound remains purely speculative.

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy, which detects vibrations that cause a change in polarizability, would offer complementary information to FT-IR. americanpharmaceuticalreview.com One would anticipate signals for C-H and C-S bond vibrations. The symmetric vibrations and bonds involving less polar groups often produce strong Raman signals. As with other spectroscopic data for this compound, no experimental Raman spectra have been found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₆H₁₃NS, the nominal molecular weight is 131 Daltons. americanelements.com Standard electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 131. The presence of a single sulfur atom would also produce a characteristic isotopic peak at M+2 (m/z 133) with an intensity of about 4.4% relative to the molecular ion peak, corresponding to the natural abundance of the ³⁴S isotope.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a precise mass measurement, allowing for the determination of a molecule's elemental formula. chromatographyonline.com Unlike low-resolution MS, which provides nominal mass, HR-MS can distinguish between compounds with the same nominal mass but different chemical formulas. libretexts.org The exact mass of this compound is calculated using the masses of its most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S).

HR-MS analysis is crucial for confirming the elemental composition of synthesized thiomorpholine derivatives and serves as a definitive tool for structural confirmation, often used in combination with NMR and other spectroscopic methods. colab.wsnih.gov

Table 1: HR-MS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₃NS |

| Nominal Mass | 131 Da |

| Monoisotopic Mass | 131.07687 u |

| Ion Species | [M+H]⁺ |

This table presents the calculated mass values for this compound. An experimental HR-MS measurement confirming the mass to within a few parts per million (ppm) would validate the elemental formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The resulting pattern is a unique fingerprint that helps to confirm the molecule's structure. While a specific experimental spectrum for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on established chemical principles. libretexts.orgwhitman.edu

The structure of this compound features several points susceptible to cleavage, including the bonds adjacent to the sulfur and nitrogen heteroatoms and the quaternary carbon at position 2.

Key Predicted Fragmentation Pathways:

Loss of a methyl group: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃), resulting in a prominent fragment ion at m/z 116. This is a common fragmentation for molecules containing a gem-dimethyl group.

Alpha-cleavage: The bonds adjacent (alpha) to the nitrogen atom are prone to breaking. Cleavage of the C2-C3 bond could lead to the formation of a stabilized iminium ion.

Ring cleavage: The heterocyclic ring can open and fragment in various ways. A characteristic loss for sulfur heterocycles is the extrusion of the sulfur atom or a sulfur-containing fragment like thioformaldehyde (B1214467) (CH₂S). nih.gov

Formation of tert-butyl cation: A significant peak at m/z 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺, could arise from the fragmentation of the molecular ion, although this would involve rearrangement. libretexts.orgdocbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 131 | [C₆H₁₃NS]⁺ | [M]⁺ | Molecular Ion |

| 116 | [C₅H₁₀NS]⁺ | [M - CH₃]⁺ | Loss of a methyl group |

| 88 | [C₄H₁₀N]⁺ | Fragment from ring cleavage alpha to nitrogen | |

| 72 | [C₃H₆NS]⁺ | Fragment from ring cleavage alpha to sulfur |

This table is a hypothetical representation of the fragmentation pattern based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Molecular Architecture

Studies on various substituted thiomorpholines, including 4-(4-nitrophenyl)thiomorpholine (B1608610) and N-substituted derivatives, consistently show that the six-membered thiomorpholine ring adopts a stable chair conformation in the solid state. mdpi.comiucr.org In the case of this compound, one methyl group would occupy an axial position and the other an equatorial position on the C2 carbon. The specific bond lengths (C-S, C-N, C-C) and angles within the ring would be determined with high precision. For instance, crystallographic data on 4-({4-[(4-AMINOBUT-2-YNYL)OXY]PHENYL}SULFONYL)-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE confirms the presence of the this compound scaffold. ebi.ac.ukebi.ac.uk

Table 3: Representative Crystallographic Data for a Thiomorpholine Derivative

| Parameter | Value | Source Compound |

|---|---|---|

| Crystal System | Monoclinic | 4-(4-nitrophenyl)thiomorpholine mdpi.com |

| Space Group | P2₁/c | 4-(4-nitrophenyl)thiomorpholine mdpi.com |

| Conformation | Chair | 4-(4-nitrophenyl)thiomorpholine mdpi.com |

| C-S Bond Length (avg.) | ~1.81 Å | General thiomorpholine derivatives |

This table provides example data from a related compound to illustrate the type of information obtained from X-ray crystallography.

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. univ-amu.frrsc.orgcas.cz A molecule is chiral if it is non-superimposable on its mirror image.

The parent compound, this compound, is achiral because it possesses a plane of symmetry that passes through the N, S, C3, and C5 atoms (assuming a chair conformation). Therefore, it does not exhibit a CD or VCD spectrum, and this technique is not applicable for the parent compound itself.

However, if substituents are introduced at other positions on the ring (e.g., at C3, C5, or C6), chirality can be induced. For example, (S)-4-(4-Methoxy-benzenesulfonyl)-2,2-dimethyl-thiomorpholine-3-carboxylic acid methyl ester is a chiral derivative. molaid.com For such chiral derivatives, chiroptical spectroscopy would be indispensable. By comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute stereochemistry can be unambiguously assigned. mdpi.com

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry Assessment

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often performed in a transmission electron microscope (TEM), that probes the electronic structure and elemental composition of a material at a very high spatial resolution. warwick.ac.ukreadthedocs.io In EELS, a beam of electrons passes through a thin sample, and the energy lost by the electrons due to inelastic scattering is measured. warwick.ac.uk

This technique provides information about:

Elemental Composition: The energy loss at specific thresholds (ionization edges) is characteristic of the elements present (e.g., Carbon K-edge, Nitrogen K-edge, Sulfur L-edge).

Chemical Bonding and Oxidation State: The fine structure near the ionization edges (Energy Loss Near-Edge Structure, ELNES) is sensitive to the local chemical environment, including bonding arrangements and the oxidation state of the atom. psu.eduosti.gov

While no specific EELS studies on this compound are reported, the technique could theoretically be applied to a sample to map the distribution of C, N, and S atoms and to probe their local chemical environments. For example, the EELS spectrum at the sulfur L-edge could provide information about its bonding state within the heterocyclic ring. psu.edu

Computational and Theoretical Chemistry Studies of 2,2 Dimethylthiomorpholine

Conformational Analysis and Energy Landscape Exploration

The spatial arrangement of atoms in 2,2-dimethylthiomorpholine is not static; the ring can adopt several conformations. Computational methods are essential for exploring these possibilities and understanding the factors that govern their relative stabilities.

Quantum chemical calculations are powerful tools for determining the geometries and relative energies of different ring conformations. chemrxiv.orgtsukuba.ac.jp For six-membered rings like thiomorpholine (B91149), the most common conformations are the chair and boat forms, along with intermediate twist-boat structures. chemrxiv.org

For this compound, calculations would typically be performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to optimize the geometry of each potential conformer. rsc.org The results of these calculations provide the total electronic energy for each conformation, allowing for the determination of their relative stabilities. It is generally observed that for six-membered rings, the chair conformation is significantly more stable than the boat or twist-boat conformations due to minimized torsional and steric strain. chemrxiv.org

Table 1: Calculated Relative Energies of this compound Conformers Hypothetical data based on typical findings for substituted cyclohexanes.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Chair | 0.00 | ~ ±60 |

| Twist-Boat | 5.5 | Variable |

| Boat | 6.9 | ~ 0, 60 |

The presence of geminal dimethyl groups at the C2 position has a profound impact on the puckering of the thiomorpholine ring. unipd.it This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dialkyl effect, typically results in a distortion of the ring angles and can influence the conformational equilibrium. unipd.it

The two methyl groups at the C2 position increase steric hindrance within the molecule. This steric strain can be quantified through computational analysis of bond angles and non-bonded distances. The internal C-C-C bond angle at the C2 position is expected to be compressed, while the external C-C-C angle between the methyl groups and the ring is enlarged to relieve steric repulsion. This can lead to a more puckered conformation compared to the unsubstituted thiomorpholine ring. chemrxiv.orgnih.gov The increased puckering helps to move the axial methyl group further away from other axial hydrogens on the ring, thus minimizing unfavorable 1,3-diaxial interactions.

The conformation of this compound is a delicate balance of various intramolecular interactions. nih.gov These forces dictate the most stable three-dimensional structure of the molecule.

Steric Effects: The most significant steric interactions in the chair conformation of this compound are the 1,3-diaxial interactions. In one of the chair conformers, one of the methyl groups at the C2 position will be in an axial orientation, leading to steric repulsion with the axial hydrogens at the C4 and C6 positions. However, due to the flexibility of the ring, it can pucker to alleviate some of this strain.

Hydrogen Bonding: While there are no strong intramolecular hydrogen bonds within the this compound molecule itself in its neutral state, the nitrogen atom can act as a hydrogen bond acceptor and the N-H group as a donor in intermolecular interactions or in a protonated state. mdpi.com The presence of the bulky gem-dimethyl groups can sterically hinder the approach of other molecules to the nitrogen atom, potentially influencing its hydrogen bonding capabilities. In certain environments, weak C-H···S or C-H···N interactions might also play a minor role in stabilizing particular conformations. nih.govchemrxiv.org

A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. libretexts.org For this compound, mapping the PES for ring inversion provides a comprehensive view of the energy landscape connecting the stable chair conformations. uni-muenchen.devisualizeorgchem.com

This is typically done by performing a series of constrained geometry optimizations, where a key dihedral angle is systematically varied, and the energy is calculated at each step. uni-muenchen.de The resulting energy profile reveals the energy barriers (transition states) between the stable conformers. The transition state for the chair-to-chair interconversion of a six-membered ring usually proceeds through a half-chair or twist-boat conformation. The height of this energy barrier determines the rate of conformational interconversion. The gem-dimethyl groups are expected to influence the energy of the transition state, potentially altering the dynamics of the ring flip compared to unsubstituted thiomorpholine.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Electronic Structure Investigations

Understanding the electronic structure of this compound is key to explaining its chemical reactivity and spectroscopic properties.

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. expii.comtamu.edu For this compound, MO calculations can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uomustansiriyah.edu.iq

The HOMO is typically associated with the most easily ionizable electrons, which in this case would likely be the lone pair electrons on the nitrogen and sulfur atoms. The LUMO represents the region where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to participate in chemical reactions.

MO analysis can also provide insights into the nature of the chemical bonds within the molecule, distinguishing between sigma (σ) and pi (π) interactions and identifying bonding, anti-bonding, and non-bonding orbitals. unizin.org This level of detail is crucial for a fundamental understanding of the molecule's behavior.

Charge Distribution and Electrostatic Potential Analysis

A theoretical study of this compound would involve calculating its electron charge density to understand its chemical behavior. Methods like Bader charge analysis or those based on the electrostatic potential (ESP) could be employed to assign partial charges to each atom in the molecule. utexas.edustackexchange.com This analysis partitions the molecule into atomic basins based on zero-flux surfaces of the charge density, providing a good approximation of the total electronic charge of each atom. utexas.edu

The resulting charge distribution would allow for the calculation of the molecular electrostatic potential (ESP). The ESP maps the electrostatic force that the molecule would exert on a positive point charge, indicating regions that are electron-rich (electronegative potential) and electron-poor (electropositive potential). tntech.edurasayanjournal.co.in For this compound, one would anticipate an electronegative potential localized around the nitrogen and sulfur atoms due to their lone pairs of electrons, while the regions around the hydrogen atoms would likely be electropositive. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding, and the molecule's reactivity. rasayanjournal.co.in

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting their feasibility. e3s-conferences.org To study reactions involving this compound, researchers would use quantum mechanical methods to map out the potential energy surface of a proposed reaction pathway. A key goal is to locate and characterize the transition state—the highest energy point along the reaction coordinate. ic.ac.ukwikipedia.org

The structure and energy of the transition state determine the activation energy of the reaction, which is fundamental to its rate. wikipedia.orgbeilstein-journals.org For instance, in a potential synthesis or reaction of this compound, computational modeling could compare different possible pathways (e.g., concerted vs. stepwise mechanisms) by calculating the energies of all intermediates and transition states. e3s-conferences.org This modeling provides thermodynamic and kinetic parameters that help predict the most likely reaction outcome and can guide the design of more efficient synthetic methods. e3s-conferences.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily using Density Functional Theory (DFT), can predict various spectroscopic properties of a molecule before it is experimentally synthesized or analyzed. mdpi.comresearchgate.net For this compound, these calculations could provide theoretical NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transition energies.

The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Then, specific calculations are performed on this optimized structure to predict the spectroscopic data. nih.gov For example, the calculation of vibrational frequencies would yield a theoretical IR spectrum, where the frequency and intensity of the peaks correspond to specific bond stretching, bending, and wagging modes within the molecule. Comparing these predicted spectra with experimental data can help confirm the molecule's structure and identity. scielo.org.mx

Application of Machine Learning and Data Science in Computational Studies

Machine learning (ML) and data science are increasingly being applied to computational chemistry to accelerate the discovery and analysis of molecules. aps.orgmdpi.com While traditional DFT calculations can be computationally expensive, especially for large molecules or complex reactions, ML models can be trained on existing data to predict molecular properties much faster. mit.edumit.edu

In the context of this compound, if a large dataset of similar thiomorpholine derivatives with known properties existed, an ML model could be trained to predict properties like solubility, reactivity, or even spectroscopic signatures for this compound without the need for direct, time-consuming quantum calculations. nih.gov Furthermore, machine learning is being developed to predict complex chemical features like reaction transition states, which could significantly speed up the process of mechanism exploration. mit.edu The development and application of such models fall under the growing field of cheminformatics.

Coordination Chemistry of 2,2 Dimethylthiomorpholine As a Ligand

Ligand Properties and Donor Capabilities

The coordination behavior of 2,2-dimethylthiomorpholine is dictated by the presence of two distinct potential donor atoms, the soft sulfur atom and the harder nitrogen atom, as well as the steric profile created by the methyl groups.

The thiomorpholine (B91149) framework possesses two heteroatoms, nitrogen and sulfur, that can act as Lewis bases and donate electron pairs to a metal center. The choice of coordination site is heavily influenced by the nature of the metal ion, a principle described by the Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions preferentially bind to hard donor atoms like nitrogen, while soft metal ions favor coordination with soft donor atoms like sulfur. rsc.orgcdnsciencepub.com

Studies on the parent compound, thiomorpholine (tm), and its derivatives demonstrate this versatile coordination behavior. For instance, with soft metal ions like palladium(II) and platinum(II), thiomorpholine has been shown to coordinate as a monodentate ligand through the nitrogen atom to form complexes such as trans-[Pd(tm)₂Br₂]. publish.csiro.au In contrast, derivatives like thiomorpholin-3-one (B1266464) form S-bonded complexes with Group VIB metal carbonyls (Cr, Mo, W) and the soft mercury(II) ion, while coordinating through the oxygen atom to the harder zinc(II) and cadmium(II) ions. rsc.orgrsc.org Similarly, N-acetylthiomorpholine has been observed to coordinate to copper(I) through its sulfur atom. iucr.org This variability underscores that both nitrogen and sulfur are accessible coordination sites, with the final binding mode depending on a subtle interplay of electronic and steric factors.

The most significant structural feature of this compound, when compared to its parent compound, is the presence of the geminal dimethyl groups on the carbon atom adjacent to the sulfur donor. These alkyl groups exert considerable steric hindrance around the sulfur atom. nih.govutexas.edu The steric bulk of substituents flanking a donor atom can significantly influence the orientation and stability of a metal-ligand bond. nih.govoup.com In related systems, gem-dimethyl groups are known to define the steric character of a metal binding site and can prevent or disfavor certain coordination pathways. nih.govnih.gov

Consequently, the steric congestion created by the two methyl groups at the C2 position is expected to largely obstruct the sulfur atom, making it a less accessible coordination site. This steric hindrance would likely cause this compound to preferentially coordinate through the more accessible nitrogen atom at the N4 position. While the alkyl groups also have a minor electron-donating electronic effect, which would slightly increase the Lewis basicity of both donor atoms, this influence is likely subordinate to the dominant steric effect. Therefore, for most metal ions, particularly those without a strong intrinsic preference for soft sulfur donors, N-coordination is the highly anticipated binding mode for this compound.

Nitrogen and Sulfur Coordination Sites

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of this compound complexes are not prevalent in the literature, the synthetic routes and characterization methods for complexes of the parent thiomorpholine and its derivatives are well-documented and provide a clear blueprint for potential synthetic strategies.

Transition metal complexes of thiomorpholine and its derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. researchgate.net For example, palladium(II) and platinum(II) complexes have been prepared by reacting thiomorpholine with metal halide salts. publish.csiro.aunih.gov The synthesis of a trans-[Pd(tm)₂Br₂] complex was achieved through the reaction of thiomorpholine with a palladium(II) salt. publish.csiro.au Similarly, complexes of Cu(II) and Ni(II) with substituted thiomorpholines have been isolated from reactions in solution. nih.gov The synthesis of ruthenium, rhodium, and iridium complexes often involves the reaction of the ligand with metal chloride hydrates, such as RuCl₃·3H₂O, in an alcoholic solvent. bohrium.com These general methods, involving the direct reaction of the ligand with a metal precursor, would be the logical approach for synthesizing transition metal complexes of this compound.

The coordination chemistry of thiomorpholine derivatives with main group metals has also been explored. Complexes of thiomorpholin-3-one with Group 12 metals (Zn, Cd, Hg) were synthesized by reacting the ligand with the corresponding metal halides. rsc.org These reactions yielded complexes with both 1:1 and 1:2 metal-to-ligand stoichiometries. rsc.org Additionally, studies have been conducted on antimony(III) and bismuth(III) complexes with the thiomorpholine-4-carbodithioate derivative, indicating that the thiomorpholine scaffold can coordinate to p-block elements. capes.gov.br The synthesis of main group metal complexes with this compound would likely follow similar straightforward procedures involving the combination of the ligand and a main group metal salt in a suitable solvent.

Transition Metal Complexes

Structural and Electronic Properties of Coordination Compounds

The structural and electronic properties of metal complexes containing the this compound ligand can be inferred from studies on analogous compounds. The geometry of the final complex is determined by the metal ion's coordination number and electronic configuration, while the ligand's binding mode is revealed through spectroscopic analysis.

Based on related structures, N-coordination of this compound to a d⁸ metal ion like Pd(II) or Pt(II) would be expected to result in a square planar geometry. publish.csiro.aunih.gov The crystal structure of trans-[Pd(tm)₂Br₂] confirms a square planar environment with the two thiomorpholine ligands coordinated through nitrogen in a trans arrangement. publish.csiro.au For d⁶ metal ions like Rh(III) and Ir(III), an octahedral geometry is typical, as seen in their complexes with thiomorpholin-3-one. bohrium.com For main group metals like Zn(II) and Cd(II), tetrahedral geometries are common. rsc.org

Spectroscopic techniques are invaluable for determining the coordination mode. In IR spectroscopy, coordination through the nitrogen atom of the thiomorpholine ring typically results in a shift of the ν(N-H) stretching vibration. bohrium.com Conversely, coordination through the sulfur atom would affect the ν(C-S) vibrations. The tables below show representative IR and NMR data for related thiomorpholine derivative complexes, illustrating how these data are used to deduce the binding site.

| Compound | ν(N-H) | ν(C=O) | Coordination Site |

|---|---|---|---|

| tm (free ligand) | 3250 | 1655 | - |

| [Rh(tm)₃Cl₃] | 3250 | 1625 (shift) | Oxygen |

| [Ir(tm)₃Cl₃] | 3255 | 1620 (shift) | Oxygen |

| [Hg(tm)₂Cl₂] | 3290 (shift) | 1660 | Sulfur |

In the rhodium and iridium complexes, the significant shift of the carbonyl stretch ν(C=O) to lower frequency while the ν(N-H) remains unchanged indicates coordination through the oxygen atom. In the mercury complex, the ν(C=O) is unshifted while the ν(N-H) is shifted to higher frequency, suggesting coordination does not involve the N or O atoms, thus implying S-coordination. rsc.orgbohrium.com

| Compound | N-H Proton Shift | Coordination Site |

|---|---|---|

| ttz (free ligand) | 10.10 | - |

| [Rh(ttz)₃Cl₃] | 10.85 (downfield shift) | Nitrogen |

| [Ir(ttz)₃Cl₃] | 10.70 (downfield shift) | Nitrogen |

The downfield shift of the N-H proton resonance in the ¹H NMR spectra of the rhodium and iridium complexes of ttz is indicative of coordination through the nitrogen atom. bohrium.com For this compound complexes, similar spectroscopic analyses would be critical in confirming the predicted N-coordination mode.

In-depth Analysis of this compound Reveals Limited Research in Coordination Chemistry and Catalysis

General principles of coordination chemistry allow for postulation on how this compound might behave as a ligand. As a heterocyclic amine containing both nitrogen and sulfur atoms, it possesses two potential donor sites for coordination with metal ions. The nitrogen atom can act as a σ-donor, while the sulfur atom, with its available lone pairs, can also participate in coordination, potentially leading to the formation of chelate rings. The presence of two methyl groups at the C2 position would introduce steric bulk, which could influence the coordination number and the geometry of the resulting metal complexes.

However, without experimental data from crystallographic studies or spectroscopic analyses of this compound complexes, any discussion on specific geometrical arrangements and coordination numbers would be purely speculative. Common geometries for metal complexes include octahedral, tetrahedral, and square planar, but the preferred arrangement for complexes of this compound is not documented.

Similarly, an analysis based on Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory requires specific data on the electronic properties of the complexes. LFT helps in understanding the splitting of d-orbitals of the central metal ion under the influence of the ligands, which in turn determines the magnetic properties and electronic spectra of the complex. MO theory provides a more complete picture of the bonding by considering the overlap of metal and ligand orbitals. For sulfur-containing ligands, the energy and symmetry of the sulfur orbitals would be critical in the MO description. However, without spectroscopic or computational data for this compound complexes, a detailed LFT or MO analysis is not feasible.

The application of metal complexes in catalysis is a vast field. Homogeneous catalysis occurs when the catalyst and reactants are in the same phase. Metal complexes of this compound could potentially catalyze various organic transformations. Furthermore, if a chiral version of this compound were used as a ligand, it could be applied in asymmetric catalysis to produce enantiomerically enriched products. Chiral ligands are crucial in the synthesis of pharmaceuticals and other fine chemicals. Despite the potential, there are no specific reports found on the use of this compound metal complexes in either homogeneous or asymmetric catalysis.

2,2 Dimethylthiomorpholine As a Versatile Building Block in Complex Organic Synthesis

Utility in the Construction of Diverse Heterocyclic Frameworks

The thiomorpholine (B91149) ring is a privileged structure in medicinal chemistry, and the introduction of a gem-dimethyl group at the C2 position offers a strategic advantage by imparting conformational rigidity and influencing the lipophilicity of the resulting molecules. This substitution pattern makes 2,2-dimethylthiomorpholine a key starting material for creating a wide array of more complex heterocyclic structures.

While the literature provides extensive information on the synthesis and properties of fused and bridged systems in general, specific examples detailing the direct incorporation of the this compound moiety into such frameworks are not extensively documented in currently available research. However, the inherent reactivity of the thiomorpholine core, particularly at the nitrogen and sulfur atoms, suggests its potential as a building block for such constructions. For instance, the nitrogen atom can participate in cyclization reactions to form fused rings, and both heteroatoms could potentially be involved in forming bridged structures. A patent describes various bicyclic heterocyclic moieties, including azabicyclo[2.2.1]heptanyl, which are examples of bridged systems that can be part of larger molecular designs. google.com

Scaffold derivatization is a cornerstone of modern drug discovery, allowing for the creation of large libraries of related compounds from a common core structure. mdpi.comnih.gov This approach is instrumental in exploring the chemical space around a particular pharmacophore to optimize biological activity and physicochemical properties. nih.govnih.gov this compound is an ideal scaffold for such derivatization due to its multiple reactive sites.

The secondary amine of the thiomorpholine ring is a primary point for modification. It can be readily functionalized through various reactions, including acylation, alkylation, and sulfonylation. For example, the synthesis of tert-butyl this compound-4-carboxylate is achieved by reacting this compound with a suitable reagent, demonstrating the ease of protecting or modifying the nitrogen atom. google.com Similarly, reaction with chloromethanesulfonyl chloride yields 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine, which introduces a reactive handle for further substitution reactions.

The sulfur atom also offers a site for derivatization. It can be oxidized to form the corresponding sulfoxide (B87167) or sulfone (this compound 1,1-dioxide), which alters the geometry and electronic properties of the ring. googleapis.com This oxidized derivative is a key intermediate in the synthesis of various biologically active compounds. googleapis.comgoogleapis.com These derivatization strategies enable the generation of a diverse library of molecules from a single, readily accessible scaffold.

Table 1: Examples of this compound Derivatization Reactions

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Chloromethanesulfonyl chloride | 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine | Sulfonylation |

| This compound | Di-tert-butyl dicarbonate | tert-Butyl this compound-4-carboxylate | N-Boc Protection |

| This compound | Oxidizing agent (e.g., m-CPBA) | This compound 1,1-dioxide | Oxidation |

Incorporation into Fused and Bridged Ring Systems

Role in Modular Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry and modular synthesis are powerful strategies for the rapid generation of large numbers of diverse compounds for high-throughput screening. nih.govyoutube.com These approaches rely on the systematic and repetitive connection of various "building blocks" to create a chemical library. nih.gov The concept of modular synthesis allows for the construction of complex molecules from smaller, interchangeable units, facilitating systematic structural variation.

This compound and its derivatives serve as excellent building blocks in these synthetic paradigms. Its defined structure and reactive handles allow for its incorporation into larger molecules in a predictable and controlled manner. For instance, this compound 1,1-dioxide has been used as a nucleophilic building block in the synthesis of pyrimidine (B1678525) derivatives, where it displaces a halogen atom on a heterocyclic core. googleapis.com This type of reaction is highly amenable to parallel synthesis formats, where various substituted thiomorpholines could be reacted with a range of electrophilic partners to generate a library of compounds.

The "build-couple-transform" paradigm, a strategy for generating libraries with enhanced scaffold diversity, exemplifies the principles of modular synthesis. nih.gov While not specifically described for this compound, this compound is well-suited for such an approach. It can be "built" and then "coupled" to other molecular fragments, followed by a "transform" step, such as oxidation of the sulfur or modification of a substituent, to create further diversity. The ability to use DNA to encode the synthesis of combinatorial libraries further expands the potential for creating vast numbers of unique molecules based on scaffolds like this compound. plos.org

Precursor for Advanced Materials and Functional Molecules

Beyond its role in library synthesis for drug discovery, this compound serves as a key precursor for the synthesis of specific, highly functionalized molecules with potential applications in materials science and as therapeutic agents. The term "functional molecules" encompasses compounds designed for a specific purpose, often involving interaction with biological targets or possessing unique physical properties.

The oxidation of the sulfur atom to a sulfone is a critical transformation, yielding this compound 1,1-dioxide. This sulfone derivative is a frequently used intermediate. For example, it is incorporated into molecules designed as soluble guanylate cyclase (sGC) stimulators, which have potential applications in treating cardiovascular and other diseases. googleapis.com The sulfone group acts as a key structural and electronic element within these larger, complex molecules.

Furthermore, derivatives of this compound have been investigated for their potential as enzyme inhibitors. A Chinese patent describes 2,2-dimethyl-thiomorpholine-3-carboxylic acid hydroxamides as inhibitors of TNF-α converting enzyme (TACE), which are of interest for treating inflammatory diseases. google.com These examples highlight how the this compound scaffold is elaborated into sophisticated, functional molecules designed to interact with specific biological targets. While its application in what is traditionally defined as "advanced materials" (e.g., polymers, molecular conductors) is not well-documented, its role as a precursor to highly specialized functional molecules is clear.

Influence of Stereochemistry of this compound in Building Block Applications

Stereochemistry plays a paramount role in the biological activity of molecules, as interactions with chiral biological macromolecules like proteins and enzymes are often highly specific. The presence of the gem-dimethyl group at the C2 position of the thiomorpholine ring has significant stereochemical implications. While this substitution removes a potential stereocenter at C2, it influences the conformational equilibrium of the six-membered ring, typically biasing it towards a chair conformation where the bulky dimethyl group can occupy an equatorial position to minimize steric strain. This conformational preference can, in turn, influence the orientation of substituents at other positions on the ring, particularly at C3 and on the nitrogen atom.

The synthesis of stereochemically defined molecules based on this scaffold underscores the importance of controlling its three-dimensional structure. For example, a patent discloses the synthesis of (2S)-N-hydroxy-4-[[4-[(4-hydroxybut-2-ynyl)oxy]phényl]sulfonyl]-2,2-diméthylthiomorpholine-3-carboxamide, a specific enantiomer of a TACE inhibitor. google.compmda.go.jp The synthesis of this single stereoisomer indicates that the biological activity is likely dependent on the specific spatial arrangement of the atoms.